

Introduction: The Structural Elucidation of a Key Heterocyclic Scaffold

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Compound of Interest

Compound Name: 6-Bromo-5-methylquinoline

CAS No.: 1256795-14-8

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Quinoline and its derivatives are fundamental heterocyclic structures that form the core of numerous pharmaceuticals and biologically active compounds.[1] The precise substitution pattern on the quinoline ring is critical to its function, making unambiguous structural characterization an essential step in synthetic chemistry and drug development. **6-Bromo-5-methylquinoline** is a disubstituted quinoline that presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating such structures, providing detailed information about the chemical environment and connectivity of each atom.[1][2]

This technical guide provides a comprehensive analysis of the ^1H and ^{13}C NMR spectra of **6-bromo-5-methylquinoline**. As direct experimental data for this specific molecule is not readily available in public spectral databases, this guide will present a detailed, expert-predicted spectrum. This prediction is based on established principles of NMR spectroscopy and supported by empirical data from structurally analogous compounds, namely 6-bromoquinoline and 6-methylquinoline.[2][3][4] We will delve into the rationale behind the predicted chemical shifts and coupling constants, offering a robust framework for researchers working with similar substituted quinoline systems.

Experimental Protocols: Acquiring High-Fidelity NMR Data

The following section details a standardized protocol for acquiring high-quality ^1H and ^{13}C NMR spectra, ensuring reproducibility and accuracy.

Sample Preparation

- **Weighing the Sample:** Accurately weigh the sample. For ^1H NMR, 10-20 mg is typically sufficient, while for the less sensitive ^{13}C NMR, 50-100 mg is recommended.[2]
- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a common and effective solvent for quinoline derivatives, as it offers good solubility and its residual proton and carbon signals are well-characterized (^1H : ~ 7.26 ppm; ^{13}C : ~ 77.16 ppm).[2]
- **Dissolution and Transfer:** Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 in a clean vial. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[2]

NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.[2]

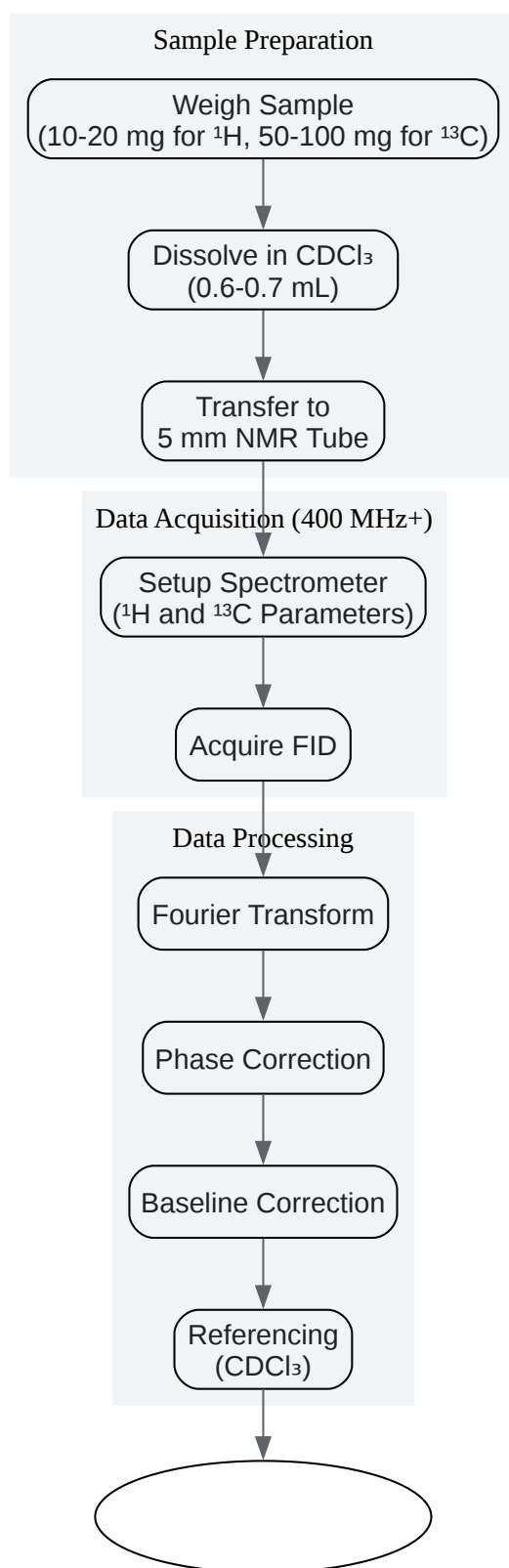
^1H NMR Acquisition Parameters:

- **Pulse Program:** A standard one-pulse sequence (e.g., zg30 on Bruker instruments).[2]
- **Temperature:** 298 K (25 °C).[2]
- **Spectral Width (SW):** Approximately 12-15 ppm, centered around 7 ppm.[2]
- **Acquisition Time (AQ):** 2-4 seconds.[2]
- **Relaxation Delay (D1):** 1-5 seconds to ensure full proton relaxation.[2]
- **Number of Scans (NS):** 8 to 16 scans are typically sufficient for a good signal-to-noise ratio. [2]

- Referencing: The spectrum should be referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm) or tetramethylsilane (TMS, $\delta = 0.00$ ppm).[2]

^{13}C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).[2]
- Temperature: 298 K (25 °C).[2]
- Spectral Width (SW): Approximately 200-220 ppm.[5]
- Acquisition Time (AQ): 1-2 seconds.[2]
- Relaxation Delay (D1): 2 seconds.[2]
- Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ^{13}C isotope.[2]
- Referencing: The spectrum should be referenced to the solvent peak of CDCl_3 ($\delta = 77.16$ ppm).[2]



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Caption: General workflow for NMR spectral analysis.

Predicted ^1H NMR Spectral Data and Interpretation

The predicted ^1H NMR spectrum of **6-bromo-5-methylquinoline** is based on the known effects of substituents on the quinoline ring. Protons on the quinoline core are typically found in the aromatic region (δ 7.0-9.0 ppm). The nitrogen atom strongly deshields the adjacent H-2 proton, causing it to resonate at the lowest field.[1]

Table 1: Predicted ^1H NMR Spectral Data for **6-Bromo-5-methylquinoline** in CDCl_3

Proton Assignment	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
CH_3	~2.60	s (singlet)	-	3H
H-3	~7.45	dd (doublet of d.)	J = 8.4, 4.2	1H
H-7	~7.85	d (doublet)	J = 8.8	1H
H-8	~8.10	d (doublet)	J = 8.8	1H
H-4	~8.20	d (doublet)	J = 8.4	1H
H-2	~8.95	d (doublet)	J = 4.2	1H

Interpretation of the ^1H NMR Spectrum:

- Methyl Protons (CH_3): The methyl group at the C-5 position is expected to appear as a singlet around δ 2.5-2.6 ppm, consistent with an aromatic methyl group.
- Pyridine Ring Protons (H-2, H-3, H-4):
 - H-2: This proton is adjacent to the nitrogen atom and is the most deshielded, predicted to appear at a very low field around δ 8.95 ppm. It will be a doublet due to coupling with H-3. [6]
 - H-3: This proton is coupled to both H-2 and H-4, and is expected to be the most upfield of the ring protons at $\sim\delta$ 7.45 ppm, appearing as a doublet of doublets.[6]
 - H-4: Coupled to H-3, this proton will appear as a doublet around δ 8.20 ppm.

- Benzene Ring Protons (H-7, H-8):
 - The methyl group at C-5 and the bromine at C-6 remove H-5 and H-6 from the spectrum.
 - H-7 and H-8: These two protons are ortho to each other and will form an AX spin system, appearing as two doublets. The bromine at C-6 is an electron-withdrawing group, which will deshield the ortho proton H-7. The methyl group at C-5 is electron-donating but its steric effect can influence the nearby H-4 and the now-absent H-6. H-8 is deshielded by the peri-effect of the nitrogen lone pair.[1] Therefore, H-8 is predicted to be slightly downfield of H-7.

H-8 (~8.10 ppm, d)

H-7 (~7.85 ppm, d)

CH₃ (~2.60 ppm, s)

H-4 (~8.20 ppm, d)

H-3 (~7.45 ppm, dd)

H-2 (~8.95 ppm, d)

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Caption: Structure of **6-Bromo-5-methylquinoline** with predicted ¹H assignments.

Predicted ^{13}C NMR Spectral Data and Interpretation

The ^{13}C NMR spectrum provides direct information about the carbon skeleton.[5] The chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic structure. In the proton-decoupled spectrum, each unique carbon atom will appear as a singlet.

Table 2: Predicted ^{13}C NMR Spectral Data for **6-Bromo-5-methylquinoline** in CDCl_3

Carbon Assignment	Predicted Chemical Shift (δ) [ppm]
CH_3	~20.5
C-6	~119.0
C-3	~122.0
C-8	~129.5
C-4a	~129.8
C-5	~131.0
C-7	~133.5
C-4	~136.5
C-8a	~147.5
C-2	~151.5

Interpretation of the ^{13}C NMR Spectrum:

- Methyl Carbon (CH_3): The methyl carbon is expected in the aliphatic region, around δ 20.5 ppm.
- Quaternary Carbons:
 - C-6: This carbon is directly attached to the electronegative bromine atom, which typically results in a downfield shift. However, the "heavy atom effect" of bromine can cause an upfield shift. Based on data for 6-bromoquinoline, the C-6 signal is expected around δ 119.0 ppm.[2]

- C-5: This carbon is attached to the methyl group. Its shift will be influenced by the substitution, predicted around δ 131.0 ppm.
- C-4a and C-8a: These are the bridgehead carbons. C-8a, being closer to the nitrogen, is expected to be further downfield ($\sim\delta$ 147.5 ppm) than C-4a ($\sim\delta$ 129.8 ppm).
- Tertiary Carbons (CH):
 - C-2, C-3, C-4: In the pyridine ring, C-2 is the most deshielded due to its proximity to the nitrogen, appearing at the lowest field ($\sim\delta$ 151.5 ppm). C-4 is also significantly deshielded ($\sim\delta$ 136.5 ppm), while C-3 is the most shielded of this set ($\sim\delta$ 122.0 ppm).
 - C-7, C-8: In the benzene ring, C-7 is ortho to the bromine-substituted C-6, and C-8 is peri to the nitrogen. Both will be in the aromatic region, with predicted shifts around δ 133.5 ppm and δ 129.5 ppm, respectively.

Caption: Carbon skeleton of **6-Bromo-5-methylquinoline**.

Conclusion

This guide provides a detailed, predictive analysis of the ^1H and ^{13}C NMR spectra of **6-bromo-5-methylquinoline**. By synthesizing data from structurally related compounds and applying fundamental NMR principles, we have established a reliable set of expected spectral parameters. This approach serves as a powerful tool for researchers in confirming the synthesis of this molecule and as a pedagogical example for the structural elucidation of complex heterocyclic systems. For unambiguous assignment, two-dimensional NMR experiments such as COSY (^1H - ^1H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable to confirm the proton-proton and proton-carbon connectivities, respectively.

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